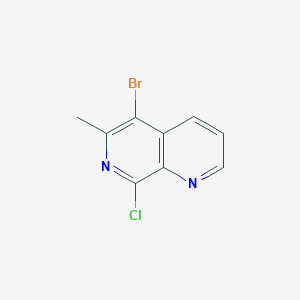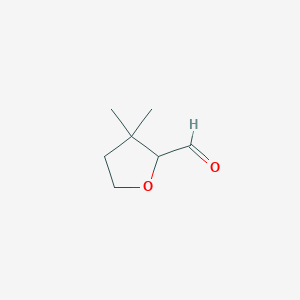![molecular formula C13H15NO3 B1490836 4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid CAS No. 2098102-01-1](/img/structure/B1490836.png)
4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid
Overview
Description
4-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid, or THFPCA, is a naturally occurring compound found in various plants and fungi. It has been studied for its potential as a therapeutic agent for a variety of medical conditions and for its ability to act as a pharmacological modulator.
Scientific Research Applications
THFPCA has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been studied for its potential as a modulator of the immune system and its ability to reduce the production of pro-inflammatory cytokines. In addition, it has been studied for its potential to reduce the symptoms of asthma, reduce the risk of cardiovascular disease, and reduce the risk of certain types of cancer.
Mechanism of Action
The mechanism of action of THFPCA is not yet fully understood. However, it is thought to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of pro-inflammatory mediators. It is also thought to act as an agonist of the PPARγ receptor, which is involved in the regulation of inflammation and glucose metabolism.
Biochemical and Physiological Effects
THFPCA has been found to possess anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been found to reduce the production of pro-inflammatory cytokines and reduce the symptoms of asthma. In addition, it has been found to reduce the risk of cardiovascular disease and certain types of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using THFPCA for laboratory experiments include its low cost and ease of synthesis. In addition, its anti-inflammatory, anti-oxidant, and anti-tumor properties make it an attractive option for laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not yet fully understood how it works, and its effects are not consistent across different cell types.
Future Directions
The potential future directions for THFPCA research include further investigation into its mechanism of action, potential therapeutic applications, and its ability to modulate the immune system. In addition, further research is needed to determine the optimal dosage and safety profile of THFPCA. Additionally, further research is needed to investigate the potential synergistic effects of THFPCA with other compounds and to determine the optimal combinations of compounds that can be used to maximize the therapeutic effects of THFPCA. Finally, further research is needed to investigate the potential of THFPCA as a tool for drug delivery or as a target for drug design.
properties
IUPAC Name |
4-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(16)9-1-3-12(4-2-9)14-5-10-7-17-8-11(10)6-14/h1-4,10-11H,5-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOYKGQREOTDCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B1490754.png)

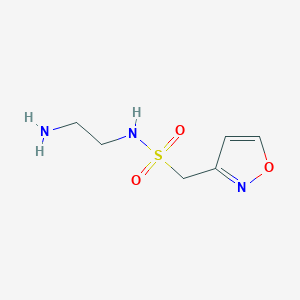
![(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B1490759.png)
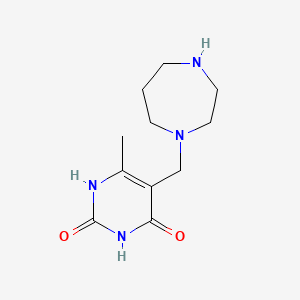
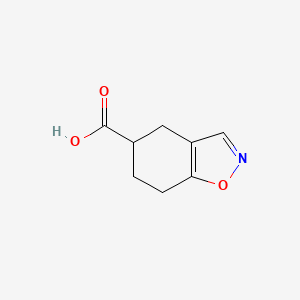
![[3-(5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)phenyl]amine](/img/structure/B1490764.png)
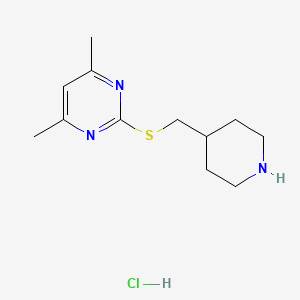
![4-chloro-6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1490767.png)

